5-Quinolinamine, 8-(2-methylpropoxy)-
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Overview
Description
5-Quinolinamine, 8-(2-methylpropoxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Quinolinamine, 8-(2-methylpropoxy)-, can be achieved through several classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods involve the construction of the quinoline scaffold through various cyclization reactions.
For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Quinolinamine, 8-(2-methylpropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Quinolinamine, 8-(2-methylpropoxy)- can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
5-Quinolinamine, 8-(2-methylpropoxy)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Quinolinamine, 8-(2-methylpropoxy)- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites . The compound also exhibits antifungal and antibacterial activities by disrupting the cell membrane integrity of the pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Quinolinamine, 8-(2-methylpropoxy)- include:
- 5-Aminoquinoline
- 8-Quinolinamine derivatives with various substituents
Uniqueness
What sets 5-Quinolinamine, 8-(2-methylpropoxy)- apart from other quinoline derivatives is its unique 8-(2-methylpropoxy) substituent. This structural feature enhances its biological activity and makes it a promising candidate for developing new therapeutic agents .
Properties
CAS No. |
929341-53-7 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
8-(2-methylpropoxy)quinolin-5-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)8-16-12-6-5-11(14)10-4-3-7-15-13(10)12/h3-7,9H,8,14H2,1-2H3 |
InChI Key |
MDWSBTRTTZOOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C2C(=C(C=C1)N)C=CC=N2 |
Origin of Product |
United States |
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